1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate
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Overview
Description
1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate is a fluorinated compound with the molecular formula C11H4F18O3 and a molecular weight of 526.12 g/mol . This clear, colorless liquid is known for its unique blend of chemical properties, making it a valuable asset in advanced research and development .
Preparation Methods
The synthesis of 1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate typically involves the reaction of perfluoroheptyl alcohol with hexafluoroisopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form perfluoroheptyl alcohol and hexafluoroisopropyl alcohol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials and coatings.
Medicine: Research into drug delivery systems and medical devices often utilizes this compound for its stability and inertness.
Mechanism of Action
The mechanism by which 1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate exerts its effects is primarily through its chemical stability and resistance to degradation. The compound’s fluorinated structure provides a high degree of inertness, making it less reactive under normal conditions. This stability is advantageous in applications requiring long-term durability and resistance to harsh environments .
Comparison with Similar Compounds
1H,1H,7H-Perfluoroheptyl hexafluoroisopropyl carbonate can be compared to other fluorinated compounds such as:
1H,1H,7H-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
1H,1H,7H-Dodecafluoroheptyl methacrylate: Employed in the preparation of hybrid fluorous monolithic columns and conductive composites.
The uniqueness of this compound lies in its specific combination of perfluoroheptyl and hexafluoroisopropyl groups, which confer distinct chemical properties and reactivity patterns compared to other fluorinated compounds .
Properties
Molecular Formula |
C11H4F18O3 |
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Molecular Weight |
526.12 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C11H4F18O3/c12-3(13)6(16,17)10(26,27)11(28,29)9(24,25)5(14,15)1-31-4(30)32-2(7(18,19)20)8(21,22)23/h2-3H,1H2 |
InChI Key |
XSBAQHBYAUBBBF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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